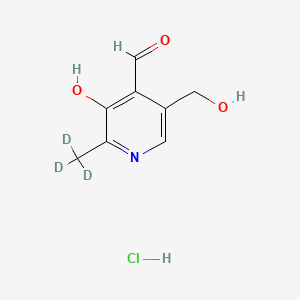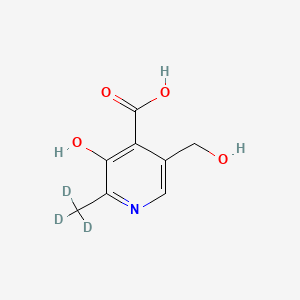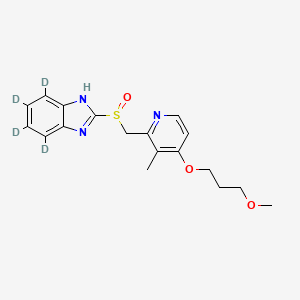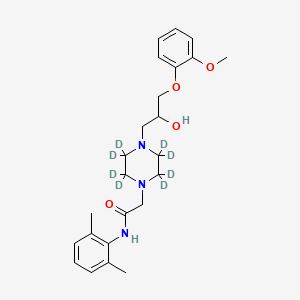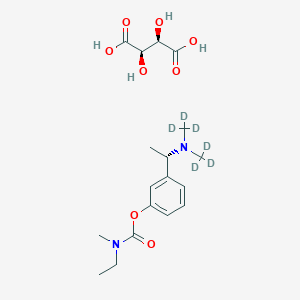
Mapenterol hydrochloride
Vue d'ensemble
Description
Mapenterol hydrochloride is a chemical compound known for its role as a β2-adrenoceptor agonist . It is commonly used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry . The compound is characterized by its molecular formula C14H21Cl2F3N2O and a molecular weight of 361.23 g/mol .
Mécanisme D'action
Target of Action
Mapenterol hydrochloride primarily targets the β2-adrenoceptors . These receptors are part of the adrenergic receptor family and play a crucial role in the sympathetic nervous system. They are predominantly found in the lungs, vascular smooth muscle, and skeletal muscle, where they mediate relaxation and dilation in response to the neurotransmitter adrenaline.
Mode of Action
As an agonist of β2-adrenoceptors, this compound binds to these receptors and activates them . This activation triggers a cascade of intracellular events, including the production of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles in the airways and vasodilation.
Result of Action
The primary molecular effect of this compound is the activation of β2-adrenoceptors, leading to an increase in cAMP levels and subsequent muscle relaxation . On a cellular level, this results in bronchodilation, making it easier for air to flow in and out of the lungs. This can alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Analyse Biochimique
Biochemical Properties
Mapenterol hydrochloride interacts with the β2-adrenoceptor, a type of protein found in various cells . The nature of this interaction is that of an agonist, meaning this compound binds to the receptor and activates it, triggering a biochemical response .
Cellular Effects
The activation of the β2-adrenoceptor by this compound can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the β2-adrenoceptor This binding activates the receptor, leading to a cascade of events that result in the observed physiological effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mapenterol hydrochloride can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of 4-amino-3-chloro-5-trifluoromethylbenzene with 1,1-dimethylpropylamine in the presence of a suitable solvent . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Mapenterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium or platinum . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Mapenterol hydrochloride has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Mapenterol hydrochloride is similar to other β2-adrenoceptor agonists, including:
- Clenbuterol
- Salbutamol
- Terbutaline
- Ractopamine
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique interactions it has with β2-adrenoceptors . These interactions can result in different pharmacological profiles and therapeutic effects, making this compound a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSGOMCMMDPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538091 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54238-51-6, 1325559-18-9 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mapenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1325559-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




